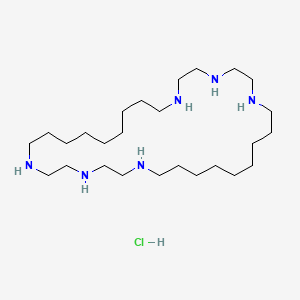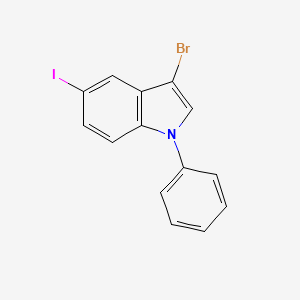![molecular formula C24H18N2O2 B15245581 [3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)- CAS No. 62252-62-4](/img/structure/B15245581.png)
[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one is a complex organic compound that features both indole and indolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Formation of the Indolinone Moiety: This can be achieved through cyclization reactions involving suitable precursors.
Coupling of Indole and Indolinone: The final step involves coupling the indole and indolinone moieties under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Compounds with indole and indolinone structures are often investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for compounds like 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Indolinone Derivatives: Compounds like sunitinib and indomethacin.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one lies in its combined indole and indolinone structures, which may confer unique biological activities and chemical properties.
Propriétés
Numéro CAS |
62252-62-4 |
|---|---|
Formule moléculaire |
C24H18N2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C24H18N2O2/c27-22(16-8-2-1-3-9-16)14-24(18-11-5-7-13-21(18)26-23(24)28)19-15-25-20-12-6-4-10-17(19)20/h1-13,15,25H,14H2,(H,26,28) |
Clé InChI |
ULGNJKBSAKAHBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

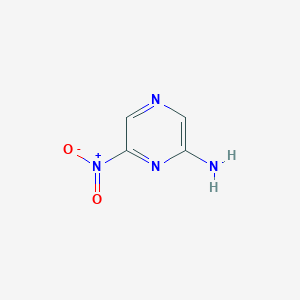
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
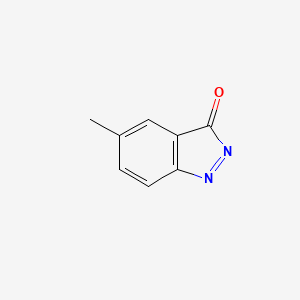

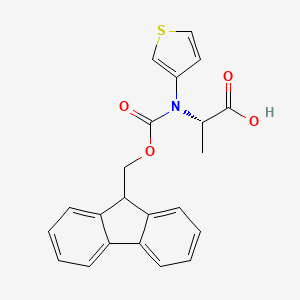
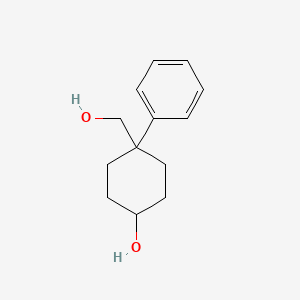
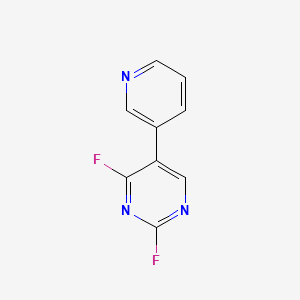

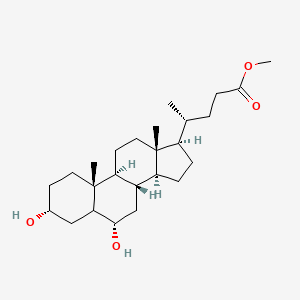
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
